CTAB has been identified as a potential anticancer agent for HNC through high-throughput screening. It exhibited selective cytotoxicity against HNC cell lines while having minimal effects on normal fibroblasts. This selectivity is advantageous as it exploits cancer-specific metabolic aberrations. CTAB also showed additive effects with standard HNC treatments like gamma radiation and cisplatin. In vivo studies demonstrated that CTAB could ablate the tumor-forming capacity of cancer cells and delay the growth of established tumors1.
While the second paper does not directly discuss CTAB, it highlights the utility of quaternary ammonium compounds like cerium(IV) ammonium nitrate (CAN) in synthetic chemistry. CAN is used in oxidative electron transfer reactions, which are crucial for forming carbon-carbon and carbon-heteroatom bonds. This suggests that compounds like CTAB could potentially be used in similar synthetic applications due to their oxidative properties2.
Further investigation into the molecular mechanism of CTAB's radiation-induced cytotoxicity revealed that the cationic quaternary amine group affects mitochondrial function. The study found that CTAB could chemically destroy tyrosine residues in cellular proteins when combined with gamma radiation, inhibiting tyrosine phosphorylation and slowing tumor growth3.
CTAB's effect on the base-catalyzed hydrolysis of p-substituted ethyl benzoates was studied, demonstrating that its presence above the critical micelle concentration (CMC) can modify the rate of hydrolysis. This effect varied depending on the p-substituent, the surface pH of the micelle, and the dielectric constant at the micelle's surface. Such findings indicate that CTAB can influence reaction rates in micellar systems, which could be relevant for various chemical processes4.
The mechanism of action of cetrimonium bromide, which may be similar to that of cetrimonium tosylate, involves its interaction with cellular components leading to cytotoxic effects. In a study focused on head and neck cancer (HNC), CTAB was found to induce mitochondria-mediated apoptosis. This process was characterized by the inhibition of H+-ATP synthase activity, depolarization of the mitochondrial membrane potential, reduction in intracellular ATP levels, activation of caspases, an increase in the sub-G1 cell population, and chromatin condensation1. Additionally, CTAB's cytotoxicity was enhanced when combined with gamma radiation, suggesting a synergistic effect that could be leveraged in cancer treatment3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: